N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide
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Overview
Description
N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to an imidazolidinone ring, which is further substituted with ethyl and ethylamino groups. The presence of both oxo and thioxo functionalities within the imidazolidinone ring adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the benzamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The ethyl and ethylamino groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide
- 2-(Ethylamino)ethanol
- N-ethyl-2-hydroxyethylamine
Uniqueness
N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of both oxo and thioxo groups within the imidazolidinone ring, along with the benzamide moiety, provides a distinct chemical profile that can be leveraged for various applications.
Properties
Molecular Formula |
C16H20N4O3S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C16H20N4O3S/c1-3-17-13(21)10-12-15(23)19(4-2)16(24)20(12)18-14(22)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
WVBSBPLCPZKZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)CC |
solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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